N-(2,3-dimethylphenyl)-2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide
Description
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Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FN5O2S/c1-5-31-23-22(17(4)29-31)28-25(30(24(23)33)13-18-9-11-19(26)12-10-18)34-14-21(32)27-20-8-6-7-15(2)16(20)3/h6-12H,5,13-14H2,1-4H3,(H,27,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADJQVDLKIIYGDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)F)SCC(=O)NC4=CC=CC(=C4C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FN5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dimethylphenyl)-2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide is a complex organic compound with potential therapeutic applications. The compound's structure suggests possible interactions with various biological targets, particularly in oncology and enzymatic inhibition. This article reviews its biological activity based on recent studies and findings.
The molecular formula of the compound is with a molecular weight of 479.6 g/mol. The structure is characterized by a thioacetamide moiety linked to a substituted pyrazolo-pyrimidine scaffold, which is known for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C25H26FN5O2S |
| Molecular Weight | 479.6 g/mol |
| CAS Number | 1358709-78-0 |
Anticancer Potential
Research indicates that compounds similar to this compound exhibit significant anticancer properties by targeting polo-like kinase 1 (Plk1), a critical regulator of cell division. Plk1 is often overexpressed in various cancers, making it a prime target for therapeutic intervention .
In vitro studies have shown that compounds designed to inhibit Plk1 can effectively induce apoptosis in cancer cell lines. For instance, a related scaffold demonstrated IC50 values in the low micromolar range against Plk1, suggesting that structural modifications could enhance potency and selectivity .
Enzymatic Inhibition
The compound also shows promise as an inhibitor of specific enzymes involved in cancer metabolism and proliferation. Inhibition of lysosomal phospholipase A2 (LPLA2) has been correlated with reduced phospholipidosis in drug-induced models, indicating that this compound may modulate lipid metabolism pathways critical for cancer cell survival .
Case Studies
Recent studies have explored the biological effects of similar thioacetamides and pyrazolo-pyrimidines:
- Study on Plk1 Inhibition : A study identified a thioxo derivative that inhibited Plk1 PBD with low nanomolar affinity. This supports the hypothesis that modifications in the thio group can enhance binding affinity and specificity for the target protein .
- Lipid Metabolism Modulation : Research published in the Journal of Lipid Research highlighted that certain compounds could inhibit LPLA2 activity, thereby impacting lipid profiles in cells exposed to the compound .
Structure-Aactivity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features:
Key Features :
- The thioacetamide moiety enhances interaction with enzyme active sites.
- The pyrazolo[4,3-d]pyrimidine scaffold is crucial for anticancer activity through Plk1 inhibition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
